molecular formula C18H18N2O5 B2887500 Methyl 3-[(4-acetyloxybenzoyl)-pyridin-2-ylamino]propanoate CAS No. 514201-25-3

Methyl 3-[(4-acetyloxybenzoyl)-pyridin-2-ylamino]propanoate

Cat. No.: B2887500
CAS No.: 514201-25-3
M. Wt: 342.351
InChI Key: XROYIRPYAPKDQM-UHFFFAOYSA-N
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Description

Methyl 3-[(4-acetyloxybenzoyl)-pyridin-2-ylamino]propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyridine ring with an acetyloxybenzoyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-acetyloxybenzoyl)-pyridin-2-ylamino]propanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-acetyloxybenzoic acid with pyridin-2-ylamine to form the corresponding amide. This intermediate is then esterified with methyl 3-bromopropanoate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-acetyloxybenzoyl)-pyridin-2-ylamino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(4-acetyloxybenzoyl)-pyridin-2-ylamino]propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-acetyloxybenzoyl)-pyridin-2-ylamino]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(pyridin-2-ylamino)propanoate: Shares a similar core structure but lacks the acetyloxybenzoyl group.

    Ethyl 3-(pyridin-2-ylamino)propanoate: Similar to the methyl ester but with an ethyl group instead of a methyl group.

Uniqueness

Methyl 3-[(4-acetyloxybenzoyl)-pyridin-2-ylamino]propanoate is unique due to the presence of the acetyloxybenzoyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

methyl 3-[(4-acetyloxybenzoyl)-pyridin-2-ylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-13(21)25-15-8-6-14(7-9-15)18(23)20(12-10-17(22)24-2)16-5-3-4-11-19-16/h3-9,11H,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROYIRPYAPKDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)N(CCC(=O)OC)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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